![molecular formula C19H23FN2O B2854766 N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3,4-dimethylbenzamide CAS No. 941964-58-5](/img/structure/B2854766.png)
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3,4-dimethylbenzamide
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Description
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3,4-dimethylbenzamide (also known as DMBA-F) is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is a member of the benzamide class of chemicals and has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Alzheimer's Disease Research
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3,4-dimethylbenzamide, through its derivatives, has been applied in Alzheimer's disease research. Specifically, a derivative labeled with [18F] was used in conjunction with positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This technique, due to its noninvasive nature, is anticipated to enhance the diagnostic assessment of Alzheimer's and assist in monitoring response during experimental treatments (Shoghi-Jadid et al., 2002).
Synthetic Chemistry
In the field of synthetic chemistry, derivatives of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3,4-dimethylbenzamide have been used to explore new synthetic pathways. One study focused on the synthetic utility of α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals, showcasing how these compounds react with vicinal cis-diols to produce cyclic acetals, which can serve as temporary protecting groups for vicinal diols, facilitating selective benzoylation and acetylation (Hanessian & Moralioglu, 1972).
Fluorescent Molecular Probes
Another application involves the development of new fluorescent solvatochromic dyes for biological studies. Compounds with a dimethylamino group attached to the phenyl ring, similar in structure to N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3,4-dimethylbenzamide, have been synthesized and characterized for their strong solvent-dependent fluorescence. These properties make them suitable for developing ultrasensitive fluorescent molecular probes to study various biological events and processes (Diwu et al., 1997).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O/c1-13-5-6-16(11-14(13)2)19(23)21-12-18(22(3)4)15-7-9-17(20)10-8-15/h5-11,18H,12H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHGGMLFLLFDEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide |
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